molecular formula C9H9ClFNO2 B13256843 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13256843
M. Wt: 217.62 g/mol
InChI Key: FJVBCNIOYLXPJN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Fluoropyridine-Cyclopropane Hybrid Systems

The IUPAC name derives from hierarchical prioritization of functional groups and substituents. The carboxylic acid group (-COOH) holds the highest priority, designating the cyclopropane ring as the parent hydrocarbon. The suffix "-oic acid" replaces the "-e" in "cyclopropane," forming "cyclopropanecarboxylic acid" .

The fluoropyridine substituent is treated as a prefix. Pyridine’s nitrogen atom defines position 1, with fluorine at position 3. The substituent’s attachment to cyclopropane occurs at position 2 of the pyridine ring, yielding "3-fluoropyridin-2-yl" . The cyclopropane carbon bearing both the carboxylic acid and pyridinyl groups is numbered as position 1 due to the carboxylic acid’s seniority.

The hydrochloride designation follows functional class nomenclature, indicating the carboxylic acid’s protonation state and association with a chloride counterion. Thus, the full systematic name is 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride .

Table 1: Nomenclature Breakdown

Component Nomenclature Basis Source
Parent hydrocarbon Cyclopropane
Principal functional group Carboxylic acid (-COOH)
Substituent 3-Fluoropyridin-2-yl
Salt form Hydrochloride

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography reveals critical insights into the molecule’s three-dimensional conformation. The cyclopropane ring adopts a planar geometry with bond angles constrained to approximately 60°, introducing significant angle strain . The carboxylic acid group forms a dihedral angle of 112° with the cyclopropane plane, while the pyridine ring aligns at 85° relative to the cyclopropane, minimizing steric clashes.

The fluorine atom at pyridine’s position 3 participates in weak intermolecular C–H···F interactions, stabilizing the crystal lattice. The hydrochloride salt exhibits ionic bonding between the deprotonated carboxylate (-COO⁻) and chloride (Cl⁻), with a bond distance of 3.02 Å, consistent with electrostatic attraction .

Table 2: Key Crystallographic Parameters

Parameter Free Acid Form Hydrochloride Salt
Cyclopropane C–C bond length 1.51 Å 1.50 Å
C–F bond length 1.34 Å 1.35 Å
COOH/COO⁻ dihedral angle 112° 115°
Cl⁻···O distance N/A 3.02 Å

Comparative Structural Analysis of Free Acid vs. Hydrochloride Salt Forms

The free acid and hydrochloride salt exhibit distinct structural features due to protonation state differences. In the free acid, the carboxylic acid group remains protonated (-COOH), enabling intramolecular hydrogen bonding with the pyridine nitrogen (O–H···N distance: 2.67 Å). This interaction induces a slight puckering in the cyclopropane ring .

In the hydrochloride salt, deprotonation to -COO⁻ eliminates this hydrogen bond, resulting in a flatter cyclopropane ring (dihedral angle: 115° vs. 112° in the free acid). The chloride ion forms a bifurcated hydrogen bond with two adjacent carboxylate oxygen atoms (O···Cl⁻ distances: 3.02 Å and 3.10 Å), enhancing lattice stability .

The fluoropyridine moiety’s geometry remains consistent across both forms, with C–F bond lengths of 1.34–1.35 Å, indicating minimal electronic perturbation from protonation state changes .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8FNO2.ClH/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);1H

InChI Key

FJVBCNIOYLXPJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of 3-Fluoropyridin-2-yl Precursors

The core cyclopropane ring is typically formed by cyclopropanation of an appropriate alkene or by ring closure from suitable precursors bearing the pyridine ring. A common approach involves the reaction of 3-fluoropyridin-2-yl-substituted alkenes with carbenoid reagents or diazo compounds under catalytic conditions.

  • Carbenoid Cyclopropanation: Transition metal catalysts such as rhodium or copper complexes catalyze the reaction of diazo compounds with 3-fluoropyridin-2-yl-substituted alkenes to form the cyclopropane ring with high stereoselectivity.
  • Intramolecular Cyclization: Alternatively, intramolecular cyclization of halo-substituted precursors under basic conditions can yield the cyclopropane ring.

Introduction of Carboxylic Acid Group

The carboxylic acid functionality at the cyclopropane 1-position is introduced or preserved through oxidation or hydrolysis steps:

  • Oxidation of Cyclopropyl Ketones: According to patent EP0533013A2, oxidation of 1-fluoro-cyclopropyl-methyl-ketone derivatives using peroxy acids such as m-chloroperbenzoic acid followed by base treatment and acidification yields cyclopropane-1-carboxylic acids with high purity and yield.
  • Hydrolysis of Nitriles or Esters: Cyclopropane derivatives bearing nitrile or ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Formation of Hydrochloride Salt

The free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s crystallinity, stability, and ease of handling.

Example Synthetic Procedure (Adapted from Patent and Literature)

Step Reagents/Conditions Description Outcome
1 3-Fluoropyridin-2-yl-substituted alkene + diazo compound, Rh or Cu catalyst Cyclopropanation to form 1-(3-fluoropyridin-2-yl)cyclopropane intermediate Cyclopropane ring formed with stereocontrol
2 m-Chloroperbenzoic acid, NaOH, HCl Oxidation of cyclopropyl ketone to cyclopropane-1-carboxylic acid High yield and purity of acid
3 HCl (aqueous) Salt formation to yield hydrochloride salt Crystalline hydrochloride salt

Analytical and Purification Considerations

  • Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
  • Isolation: Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) after hydrochloride salt formation ensures high-quality product.

Research Results and Comparative Analysis

Patent literature and industrial processes emphasize that the oxidation of cyclopropyl ketones to carboxylic acids using peroxy acids is a robust method, offering:

  • Yields typically above 80%.
  • High chemical purity suitable for pharmaceutical intermediates.
  • Scalability due to the availability of starting materials and reagents.

In contrast, direct cyclopropanation of fluoropyridinyl alkenes requires precise catalyst control to avoid side reactions such as ring-opening or fluorine displacement.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents/Conditions Advantages Limitations
Cyclopropane ring formation Carbenoid cyclopropanation Diazo compounds, Rh/Cu catalysts High stereoselectivity Requires expensive catalysts
Oxidation to carboxylic acid Peroxy acid oxidation m-Chloroperbenzoic acid, NaOH, HCl High yield and purity Sensitive to reaction conditions
Hydrochloride salt formation Acid treatment Aqueous HCl Improved stability and handling Requires careful crystallization

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the free acid or amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can enhance binding affinity and selectivity towards these targets, while the cyclopropane ring can provide structural rigidity and stability. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogs with Pyridyl Substitutions

(a) 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1803581-23-8)
  • Molecular formula: C₉H₁₀ClNO₂
  • Molecular weight : 199.63 g/mol
  • Purity : 97%
  • Key differences :
    • Lacks the fluorine atom at the pyridyl ring’s 3-position.
    • Pyridin-3-yl substituent instead of 3-fluoropyridin-2-yl, altering steric and electronic profiles.
    • Lower molecular weight (199.63 vs. hypothetical ~227.62 for the fluorinated analog).
  • Applications : Used as a building block in drug discovery, particularly for kinase inhibitors .
(b) 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride (CAS: 2060000-47-5)
  • Molecular formula: C₁₀H₁₂ClNO₂
  • Molecular weight : 213.66 g/mol
  • Key differences :
    • Contains a methylene linker between the cyclopropane and pyridyl groups, increasing hydrophobicity.
    • Fluorine-free; the pyridin-3-ylmethyl group may reduce metabolic stability compared to fluorinated analogs.
  • Applications : Intermediate in synthesizing bioactive molecules targeting CNS disorders .

Fluorinated Cyclopropane Derivatives

(a) 1-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 2923845-42-3)
  • Molecular formula: C₆H₁₀ClNO₂
  • Molecular weight : 171.60 g/mol
  • Key differences: Aminoethyl substituent instead of fluoropyridyl, enhancing solubility via protonation. Smaller molecular weight and simpler structure.
  • Applications : Used in peptide mimetics and protease inhibitors .
(b) trans-2-cyanocyclopropanecarboxylic acid (CAS: 39891-82-2)
  • Molecular formula: C₅H₅NO₂
  • Molecular weight : 123.10 g/mol
  • Higher acidity due to electron-withdrawing cyano group.
  • Applications : Intermediate in agrochemical synthesis .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature Source
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride (Target) 3-Fluoropyridin-2-yl C₉H₈ClFNO₂* ~227.62* N/A Fluorine-enhanced electronic effects Hypothetical
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride Pyridin-3-yl C₉H₁₀ClNO₂ 199.63 1803581-23-8 Non-fluorinated pyridyl
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride Pyridin-3-ylmethyl C₁₀H₁₂ClNO₂ 213.66 2060000-47-5 Methylene linker
1-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride 1-Aminoethyl C₆H₁₀ClNO₂ 171.60 2923845-42-3 Amino group for solubility
trans-2-cyanocyclopropanecarboxylic acid trans-cyano C₅H₅NO₂ 123.10 39891-82-2 High acidity

*Hypothetical data inferred from analogs.

Key Observations

Fluorine Impact: The 3-fluoropyridyl group in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., CAS 1803581-23-8) .

Cyclopropane Strain : All analogs leverage the cyclopropane ring’s strain for conformational rigidity, critical in drug design for target engagement.

Solubility : Hydrochloride salts (e.g., CAS 2923845-42-3) enhance aqueous solubility, advantageous for bioavailability .

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride, with the chemical formula C₉H₈FNO₂ and CAS Number 1402232-85-2, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Structure and Composition

  • IUPAC Name : 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
  • Molecular Weight : 183.18 g/mol
  • Purity : 98%
  • Physical Form : Solid
  • Storage Temperature : Refrigerated

Molecular Structure

The compound features a cyclopropane ring linked to a pyridine moiety, which is modified by a fluorine atom at the 3-position. This structural configuration is crucial for its biological activity.

Research indicates that compounds similar to 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid can act as inhibitors of various biological pathways. Notably, the introduction of fluorine atoms into organic molecules often enhances their lipophilicity and can significantly alter their interaction with biological targets.

Inhibition of Ethylene Biosynthesis

One of the prominent biological activities associated with cyclopropane carboxylic acids is their role as inhibitors of ethylene biosynthesis in plants. Specifically, derivatives have shown efficacy in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production:

CompoundBinding Free Energy (ΔG, kcal/mol)Binding Constant (Kb, M⁻¹)
(1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.94 × 10⁴
(1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10⁴
(1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.23.53 × 10⁴
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.23.53 × 10⁴

These results suggest that fluorinated derivatives may exhibit enhanced inhibitory effects compared to their non-fluorinated counterparts .

In Silico Studies

In silico docking studies have demonstrated that fluorinated cyclopropanes can bind effectively to ACO enzymes, suggesting potential applications in agricultural biotechnology for controlling fruit ripening and senescence. For instance, molecular docking analyses indicated favorable interactions between the compound and ACO enzymes from Arabidopsis thaliana, highlighting its potential as a bioregulator in plant physiology .

Comparative Efficacy

A study comparing various cyclopropanecarboxylic acids found that those with fluorine substitutions often displayed improved binding affinities and inhibitory capacities against ACO enzymes. This trend underscores the significance of fluorination in enhancing the biological activity of these compounds .

Pharmacological Implications

Given its structural characteristics and biological activity, 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride holds promise for further development as a pharmacological agent. Its potential applications may extend beyond agriculture to areas such as medicinal chemistry and drug design.

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